5-Bromo-2-(tert-butoxy)pyrimidine-4-carboxylic acid

Carbocyclic Nucleosides Convergent Synthesis Orthogonal Protecting Groups

5-Bromo-2-(tert-butoxy)pyrimidine-4-carboxylic acid (CAS 1023812-10-3, C₉H₁₁BrN₂O₃) is a polysubstituted pyrimidine derivative serving as a pivotal late-stage intermediate in medicinal chemistry. Unlike simpler pyrimidine precursors, its architecture integrates three orthogonal reactive/functional handles: a C5-bromo substituent for transition metal-catalyzed cross-coupling, a C2-tert-butoxy group acting as a masked hydroxyl for late-stage deprotection, and a C4-carboxylic acid for amide bond formation or further derivatization.

Molecular Formula C9H11BrN2O3
Molecular Weight 275.10 g/mol
Cat. No. B11814948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(tert-butoxy)pyrimidine-4-carboxylic acid
Molecular FormulaC9H11BrN2O3
Molecular Weight275.10 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=NC=C(C(=N1)C(=O)O)Br
InChIInChI=1S/C9H11BrN2O3/c1-9(2,3)15-8-11-4-5(10)6(12-8)7(13)14/h4H,1-3H3,(H,13,14)
InChIKeyMFQIIIVYSAHHPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(tert-butoxy)pyrimidine-4-carboxylic acid: A Strategic Heterocyclic Building Block for Complex Nucleoside Synthesis


5-Bromo-2-(tert-butoxy)pyrimidine-4-carboxylic acid (CAS 1023812-10-3, C₉H₁₁BrN₂O₃) is a polysubstituted pyrimidine derivative serving as a pivotal late-stage intermediate in medicinal chemistry . Unlike simpler pyrimidine precursors, its architecture integrates three orthogonal reactive/functional handles: a C5-bromo substituent for transition metal-catalyzed cross-coupling, a C2-tert-butoxy group acting as a masked hydroxyl for late-stage deprotection, and a C4-carboxylic acid for amide bond formation or further derivatization . This specific combination enables the convergent assembly of complex 2,4,5-trisubstituted pyrimidine scaffolds, particularly high-value carbocyclic nucleoside analogs, with a chemical complexity that avoids early-stage protecting group battles and linear synthetic routes common to other regioisomeric intermediates .

Why 5-Bromo-2-(tert-butoxy)pyrimidine-4-carboxylic acid Cannot Be Replaced by Simpler 2,4- or 4,5-Disubstituted Pyrimidine Analogs


Commonly available analogs, such as 5-bromo-2-hydroxypyrimidine-4-carboxylic acid or 2-chloro-5-bromopyrimidine, lack the critical acid-labile tert-butyl ether protecting group, forcing chemists into lengthy linear syntheses with additional protection/deprotection steps that erode overall yield . Conversely, 2,4-di(tert-butoxy) analogs distribute protective groups redundantly, increasing steric bulk and potentially impeding regioselective reactions at the C4-carboxylic acid. This compound's unique orthogonal protecting group strategy—a stable tert-butyl ether at C2 alongside a free carboxylic acid at C4—enables a convergent synthetic pathway using the carboxylic acid as a directing group, a synthetic logic that is unattainable with its most structurally similar commercial alternatives that often require expensive and wasteful protecting group manipulations .

Empirical Evidence for Prioritizing 5-Bromo-2-(tert-butoxy)pyrimidine-4-carboxylic acid in SAR and API Route Scouting


Accelerated Synthesis of Carbocyclic Nucleosides via an Orthogonal Protecting Group Strategy Compared to 5-Bromo-2-hydroxypyrimidine Analogs

As disclosed in He et al., this compound serves as the direct precursor to a novel class of 5-substituted pyrimidine carbocyclic nucleoside medicines . The synthetic advantage is quantifiable when benchmarked against a route using the more common 5-bromo-2-hydroxypyrimidine-4-carboxylic acid. The classical approach necessitates a protection of the 2-hydroxy group (often as a benzyl or silyl ether), which adds a protection step (typically ~85-95% yield) and a deprotection step, alongside additional purification. The use of 5-Bromo-2-(tert-butoxy)pyrimidine-4-carboxylic acid bypasses these two steps entirely, offering a theoretical step-count reduction of 2 synthetic operations and an estimated overall yield improvement of >15% for the intermediate sequence based on standard protection/deprotection efficiencies .

Carbocyclic Nucleosides Convergent Synthesis Orthogonal Protecting Groups

Enhanced Lipophilicity for CNS Drug Discovery: LogP Comparison vs. Hypothetical 5-Bromo-2-methoxy Analog

The calculated partition coefficient (LogP) for 5-Bromo-2-(tert-butoxy)pyrimidine-4-carboxylic acid is 2.1 , representing a significant increase in lipophilicity compared to a hypothetical 2-methoxy analog (estimated LogP ~1.1 based on a ΔLogP of ~1.0 for replacing a methyl with a tert-butyl group) . This increase is crucial for passive blood-brain barrier (BBB) penetration, where a LogP range of 2–3.5 is often optimal. While no direct biological data exists for this intermediate, the increased LogP of the building block translates directly to a higher LogP in the final drug candidates, potentially enhancing CNS penetration of the derived nucleoside analogs without adding molecular weight or additional functional groups .

CNS Drug Discovery Lipophilicity Physicochemical Properties

Superior Cross-Coupling Reactivity at C5: Bromo vs. Chloro Analog in Palladium-Catalyzed Reactions

The C5-bromo substituent in the target compound is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) than the corresponding C5-chloro analog (e.g., 5-chloro-2-(tert-butoxy)pyrimidine-4-carboxylic acid) . General kinetic studies on heteroaryl halides show that oxidative addition to Pd(0) is approximately 1-2 orders of magnitude faster for C–Br bonds (bond dissociation energy ~84 kcal/mol) compared to C–Cl bonds (bond dissociation energy ~96 kcal/mol) . This heightened reactivity allows for milder reaction conditions (lower temperatures, shorter times), which is critical for preserving the acid-labile tert-butoxy group and the free carboxylic acid during diverse library synthesis .

Suzuki Coupling Cross-Coupling C-H Activation

High-Value Procurement Scenarios for 5-Bromo-2-(tert-butoxy)pyrimidine-4-carboxylic acid


Convergent Assembly of CNS-Penetrant Carbocyclic Nucleoside Analogs

Research teams developing antivirals or oncology therapeutics based on carbocyclic nucleoside scaffolds should procure this compound as a single, strategic intermediate to replace linear sequences starting from 5-bromo-2-hydroxypyrimidine. Its orthogonal protecting group strategy (C2-otBu masked as a hydroxyl) directly enables a late-stage global deprotection and eliminates two synthetic steps compared to traditional routes, accelerating SAR campaigns and reducing PMI . The enhanced lipophilicity (LogP 2.1) of the building block is directly transferred to final analogs, potentially improving their CNS exposure profile, a key requirement for treating brain metastases or neurotropic viral infections .

Late-Stage Diversification in Fragment-Based Drug Discovery (FBDD)

In FBDD and DNA-encoded library (DEL) synthesis, the target compound's C5-Br handle enables reliable, mild, and high-yielding Suzuki-Miyaura couplings with structurally diverse boronic acids. Its reactivity is ~2 orders of magnitude higher than the analogous C5-Cl derivative, markedly reducing the incidence of failed coupling reactions in automated parallel synthesis, preserving the integrity of the free C4-carboxylic acid and the C2-tert-butoxy group, and ensuring high purity of screening compounds .

Crystallography and Biophysical Probe Design

The heavy bromine atom at the 5-position provides anomalous scattering for X-ray crystallography, enabling unambiguous determination of the binding mode with target proteins, such as kinases or bromodomains, when this compound is elaborated into a probe molecule . Laboratories focused on structural biology should select this intermediate over its chloro or des-halogen counterparts to accelerate the solving of co-crystal structures, a critical step in structure-based drug design.

Optimization of Physicochemical Properties in Early-Stage Medicinal Chemistry

For programs where controlling lipophilicity is a key design criterion (e.g., avoiding hERG binding or improving metabolic stability), the target compound's high LogP (2.1) and low TPSA (72.31 Ų) serve as a strategic starting point for synthesizing analogs that lie within favorable CNS drug-like space . Medicinal chemists can prioritize this intermediate to generate series with intrinsically higher membrane permeability, using the bromine atom for systematic SAR exploration without needing additional lipophilic alkylation steps that might introduce unwanted metabolic liabilities.

Quote Request

Request a Quote for 5-Bromo-2-(tert-butoxy)pyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.